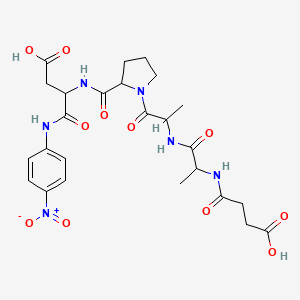
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is a synthetic peptide substrate used primarily in enzymatic assays. This compound is designed to detect the activity and stability of specific proteases, such as prolyl endopeptidase. The compound’s structure includes a sequence of amino acids (DL-alanine, DL-proline, and DL-aspartic acid) linked to a p-nitroaniline (pNA) group, which serves as a chromogenic reporter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA involves the stepwise coupling of protected amino acids. The process typically begins with the protection of the amino groups using a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then sequentially coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the peptide is coupled to the p-nitroaniline group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases the p-nitroaniline group, which can be detected spectrophotometrically due to its yellow color.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as prolyl endopeptidase, chymotrypsin, or cathepsin G.
Reaction Conditions: Typically performed in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate and can be quantified by measuring the absorbance at 405-410 nm.
Scientific Research Applications
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is widely used in scientific research for the following applications:
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing the p-nitroaniline group. The released p-nitroaniline can be detected spectrophotometrically, providing a measure of the enzyme’s activity. The molecular targets are the active sites of the proteases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for detecting chymotrypsin and other proteases.
Suc-Ala-Pro-pNA: Used for detecting prolyl endopeptidase activity.
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a particular set of proteases. Its design allows for the detection of enzyme activity with high sensitivity and specificity, making it a valuable tool in biochemical and pharmaceutical research .
Properties
Molecular Formula |
C25H32N6O11 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
3-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36) |
InChI Key |
MBLUIJQGADPFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




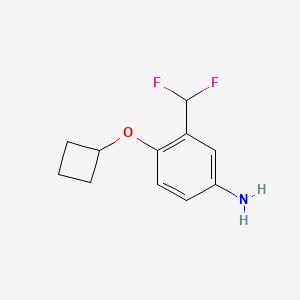

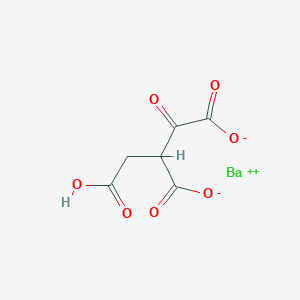
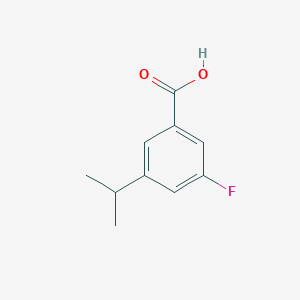
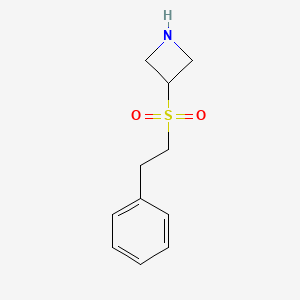

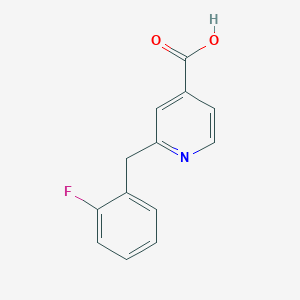

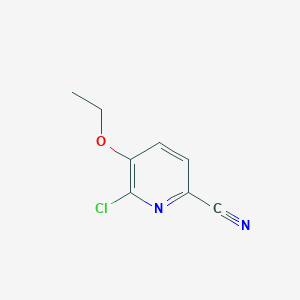

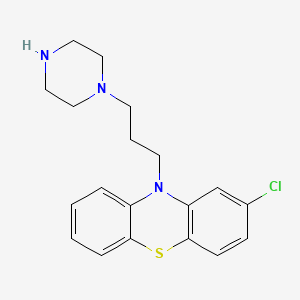
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
